molecular formula C15H20N2O3 B7581373 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid

Cat. No. B7581373
M. Wt: 276.33 g/mol
InChI Key: CIAAQDQILZXZFP-UHFFFAOYSA-N
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Description

3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been investigated for its potential as a treatment for depression and anxiety disorders.

Mechanism of Action

3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine. This results in a decrease in NMDA receptor activity, which can lead to changes in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its potential as a treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. Its effects on other neurotransmitter systems may complicate interpretation of results, and its potential for off-target effects may require careful controls.

Future Directions

There are several potential future directions for research on 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. Another area of interest is the investigation of the potential therapeutic applications of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential for off-target effects.

Synthesis Methods

The synthesis of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves several steps, including the reaction of 3-piperidin-3-ylpropanoic acid with 5-methylpyridine-3-carbonyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization. The purity and yield of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved through further optimization of the synthesis method.

properties

IUPAC Name

3-[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-7-13(9-16-8-11)15(20)17-6-2-3-12(10-17)4-5-14(18)19/h7-9,12H,2-6,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAAQDQILZXZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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